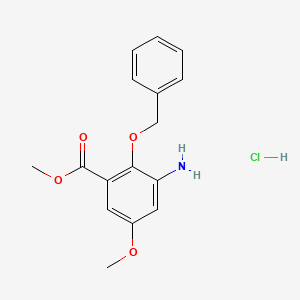

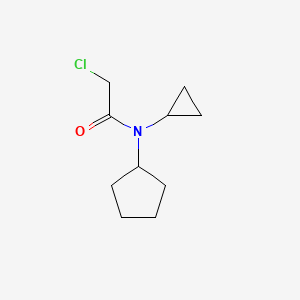

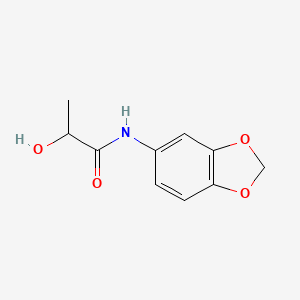

![molecular formula C14H20ClNO B1487669 1-({[(2-氯苯基)甲基]氨基}甲基)环己烷-1-醇 CAS No. 1178483-13-0](/img/structure/B1487669.png)

1-({[(2-氯苯基)甲基]氨基}甲基)环己烷-1-醇

描述

“1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol” is a chemical compound that has been used in the synthesis of ketamine . Ketamine is an anesthetic and analgesic drug used in both human and veterinary medicines .

Synthesis Analysis

The synthesis of this compound has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis

The molecular formula of “1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol” is C14H20ClNO . The structure of this compound was characterized by 1 H-NMR and IR spectroscopies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .科学研究应用

麻醉应用

该化合物是合成氯胺酮的前体,氯胺酮广泛用作人和兽医的麻醉剂 。氯胺酮可提供镇痛、镇静和遗忘作用,并用于不需要肌肉松弛的手术程序。

镇痛应用

从该中间体合成的氯胺酮也是一种有效的镇痛剂 。它在烧伤、癌症和临终患者的疼痛管理方面特别有用。

抗抑郁应用

研究表明氯胺酮具有快速起效的抗抑郁作用 。它正在被研究用于治疗难治性抑郁症,并且在其他抗抑郁剂失败的情况下提供了缓解的希望。

酒精依赖的治疗

从该化合物合成的氯胺酮已被实验性地用于治疗酒精依赖 。它可能有助于减少戒断症状并降低复发率。

反射性交感神经萎缩症 (RSD) 的管理

RSD,也称为复杂性区域疼痛综合征 (CRPS),是一种慢性疼痛疾病。 氯胺酮可用于管理与 RSD 相关的严重疼痛 。

战场麻醉剂

历史上,氯胺酮因其安全性特征和易于管理而被用作战场麻醉剂 。它能有效地提供快速麻醉,对呼吸和循环的影响最小。

抗抑郁分子的合成

该化合物参与新型抗抑郁分子的合成。 它充当创建可能在治疗抑郁症方面具有治疗潜力的新化学实体的中间体 。

无毒合成方法

作用机制

Target of Action

It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain. These receptors play a crucial role in neural communication, memory function, and learning .

Mode of Action

Based on its structural similarity to ketamine , it may also act as an antagonist at the NMDA receptors, blocking the action of glutamate, a neurotransmitter in the brain. This blockage can lead to changes in perception, including feelings of disconnection from one’s environment and self .

Biochemical Pathways

As a potential nmda receptor antagonist, it may affect pathways involving glutamate, the most abundant excitatory neurotransmitter in the nervous system .

Pharmacokinetics

Its predicted properties include a boiling point of 3706±170 °C, a density of 1148±006 g/cm3, and a pKa of 1487±020 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

If it acts similarly to ketamine , it may induce a trance-like state, providing pain relief, sedation, and memory loss.

生化分析

Biochemical Properties

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . This compound can also bind to proteins, altering their conformation and activity. For example, it may interact with transport proteins, affecting the transport of other molecules across cell membranes. Additionally, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can form hydrogen bonds with amino acid residues in proteins, influencing their stability and function.

Cellular Effects

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound may also affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of specific genes. Furthermore, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within cells.

Molecular Mechanism

The molecular mechanism of action of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . For instance, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling. Additionally, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as cellular toxicity or organ damage, may occur at very high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conversion to other metabolites . This compound can also interact with cofactors such as NADH and FAD, influencing the redox state of cells and affecting metabolic flux. Changes in metabolite levels, such as increased production of reactive oxygen species, may also occur as a result of its metabolism.

Transport and Distribution

Within cells and tissues, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is transported and distributed by various mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, facilitating its movement across cell membranes . This compound may also bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The presence of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol in the nucleus can also influence gene expression by interacting with nuclear proteins and DNA.

属性

IUPAC Name |

1-[[(2-chlorophenyl)methylamino]methyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFPAIYXMLCDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNCC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

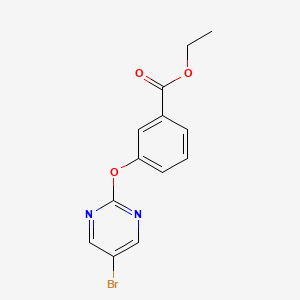

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)

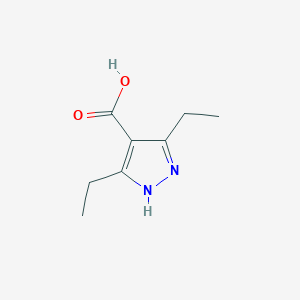

![Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate](/img/structure/B1487592.png)

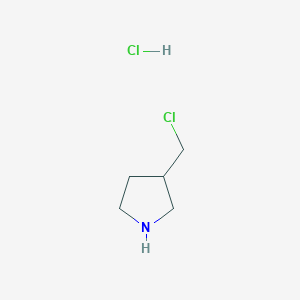

![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)